An In-Depth Technical Guide to 5-Nitrophthalazine (CAS No. 89898-86-2)
An In-Depth Technical Guide to 5-Nitrophthalazine (CAS No. 89898-86-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Nitrophthalazine, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available technical data with field-proven insights to offer a practical resource for professionals working with this molecule.
Core Chemical Identity and Physicochemical Properties
5-Nitrophthalazine, with the CAS number 89898-86-2, is a nitro-substituted derivative of phthalazine.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the phthalazine core, making it a subject of interest for further chemical modifications and biological evaluations.[3][4]
Table 1: Physicochemical Properties of 5-Nitrophthalazine
| Property | Value | Source |
| CAS Number | 89898-86-2 | [1][2] |
| Molecular Formula | C₈H₅N₃O₂ | [1][2] |
| Molecular Weight | 175.14 g/mol | [1][2] |
| IUPAC Name | 5-nitrophthalazine | [2] |
| Melting Point | 187-188 °C | |
| Boiling Point | 421.525 °C at 760 mmHg | [1] |
| Density | 1.437 g/cm³ | [1] |
| Flash Point | 208.731 °C | [1] |
| Appearance | Solid | |
| SMILES | C1=CC2=CN=NC=C2C(=C1)[O-] | [2] |
| InChI | InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | [2] |
Synthesis and Reactivity
Synthetic Approach
The synthesis of 5-Nitrophthalazine typically involves the nitration of a phthalazine precursor. A general and plausible method involves the direct nitration of phthalazine using a mixture of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction is directed by the existing ring system. A similar methodology has been successfully employed for the synthesis of 5-nitroisophthalic acid, highlighting the feasibility of this approach for related aromatic compounds.[5]
Conceptual Experimental Protocol: Synthesis of 5-Nitrophthalazine
Disclaimer: This is a conceptual protocol based on established chemical principles and requires optimization and validation in a laboratory setting.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phthalazine in concentrated sulfuric acid under cooling in an ice bath.
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Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Isolation: The precipitate formed is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Nitrophthalazine.
Caption: A generalized workflow for the synthesis of 5-Nitrophthalazine.
Chemical Reactivity
The reactivity of 5-Nitrophthalazine is dictated by the interplay between the electron-deficient phthalazine core and the strongly electron-withdrawing nitro group.
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Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the aromatic ring towards nucleophilic attack. This makes positions ortho and para to the nitro group susceptible to substitution by various nucleophiles. This property is highly valuable for the synthesis of a diverse library of phthalazine derivatives for structure-activity relationship (SAR) studies.[4]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-aminophthalazine is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions, or amide bond formation.
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Reactions of the Phthalazine Ring: The nitrogen atoms in the phthalazine ring possess lone pairs of electrons and can be protonated or alkylated. The ring system can also participate in cycloaddition reactions.
Caption: Major reactivity pathways of 5-Nitrophthalazine.
Potential Applications in Drug Development
While specific biological studies on 5-Nitrophthalazine are not extensively reported in publicly available literature, the broader class of nitro-aromatic compounds and phthalazine derivatives have demonstrated significant potential in medicinal chemistry.
Antimicrobial and Antiparasitic Agents
Nitro-containing heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents.[6][7] The mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to generate reactive nitrogen species.[3][8] These reactive intermediates can induce cellular damage by targeting DNA, proteins, and lipids, leading to cell death.[8] It is plausible that 5-Nitrophthalazine could exhibit similar bioactivity.
Proposed Mechanism of Action as an Antimicrobial Agent:
Caption: A proposed mechanism for the antimicrobial activity of 5-Nitrophthalazine.
Modulation of Signaling Pathways
Recent research has identified phthalazine derivatives as inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway, which is implicated in fibrosis and cancer.[9] While the initial studies did not specifically include 5-Nitrophthalazine, its core structure suggests that it could serve as a scaffold for the development of novel modulators of this and other cellular signaling pathways. The electron-withdrawing nature of the nitro group can significantly alter the binding affinity and selectivity of the molecule for biological targets.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 5-Nitrophthalazine. Standard analytical techniques that should be employed include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the positions of the protons and carbons on the phthalazine ring and the presence of the nitro group.[6][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively) and the C=N and C=C stretching vibrations of the aromatic system.[6][10][12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.[6][10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.
Safety and Handling
As with all nitro-aromatic compounds, 5-Nitrophthalazine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Summary:
-
Toxicity: Nitro-aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some nitro compounds are suspected mutagens or carcinogens.[3]
-
Reactivity: Azo and nitro compounds can be energetic materials and may detonate under certain conditions, particularly when mixed with strong acids or reducing agents.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
5-Nitrophthalazine is a versatile chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established nitration methodologies, and its reactivity offers numerous avenues for the creation of diverse chemical libraries. While specific biological data for this compound is limited, the known activities of related nitro-aromatic and phthalazine compounds provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in the antimicrobial and oncology fields. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for any researcher or scientist working with this promising molecule.
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